molecular formula C15H19N3O3 B14770238 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione

1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B14770238
M. Wt: 289.33 g/mol
InChI Key: OIGNKSSHSXWKHD-UHFFFAOYSA-N
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Description

1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione is a chemical compound that belongs to the class of hexahydropyrimidines. These compounds are known for their diverse biological activities, including antitumor, cytotoxic, antibacterial, antiviral, and nootropic properties . The structure of this compound includes a hexahydropyrimidine core with a piperidyloxyphenyl substituent, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione can be achieved through a multi-step process involving the condensation of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine or methanol . The reaction conditions typically involve heating the reactants at a specific ratio in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis methods to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antitumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. The presence of the piperidyloxyphenyl group enhances its potential as a therapeutic agent and differentiates it from other similar compounds.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

1-(4-piperidin-4-yloxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H19N3O3/c19-14-7-10-18(15(20)17-14)11-1-3-12(4-2-11)21-13-5-8-16-9-6-13/h1-4,13,16H,5-10H2,(H,17,19,20)

InChI Key

OIGNKSSHSXWKHD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)N3CCC(=O)NC3=O

Origin of Product

United States

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